molecular formula C22H23N3O2 B7005286 N-(5-benzyl-2-hydroxyphenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide

N-(5-benzyl-2-hydroxyphenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide

Cat. No.: B7005286
M. Wt: 361.4 g/mol
InChI Key: LBFNCPVGFCYOGA-UHFFFAOYSA-N
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Description

N-(5-benzyl-2-hydroxyphenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a cyclobutyl group, and a benzyl-substituted phenol

Properties

IUPAC Name

N-(5-benzyl-2-hydroxyphenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-25-21(18(14-23-25)17-8-5-9-17)22(27)24-19-13-16(10-11-20(19)26)12-15-6-3-2-4-7-15/h2-4,6-7,10-11,13-14,17,26H,5,8-9,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFNCPVGFCYOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CCC2)C(=O)NC3=C(C=CC(=C3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-2-hydroxyphenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the cyclobutyl and benzyl groups. The final step often involves the formation of the carboxamide linkage.

    Preparation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a substitution reaction.

    Benzylation of Phenol: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Formation of Carboxamide Linkage: The final step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative (e.g., an acid chloride) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-2-hydroxyphenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halides (e.g., benzyl chloride) and catalysts (e.g., Lewis acids) are commonly used.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-benzyl-2-hydroxyphenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(5-benzyl-2-hydroxyphenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, stability, and biological activity.

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